3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

CYP450 inhibition drug-drug interaction hepatic metabolism

3-(4‑Chlorophenyl)-1-(3,4‑dihydro‑2H‑pyrrol‑5‑yl)-1-(4‑methoxyphenyl)urea (CAS not yet assigned in public registries; molecular formula C₁₈H₁₈ClN₃O₂, exact mass 343.1088 g mol⁻¹) belongs to the heteroaroylphenylurea class – a family of non‑competitive CCL2‑chemotaxis inhibitors defined by a central urea bridge connecting a dihydropyrrole heterocycle with two substituted phenyl rings. Its ¹H‑NMR spectrum (DMSO‑d₆) confirms the integrity of the 3,4‑dihydro‑2H‑pyrrol‑5‑yl motif and the para‑chloro/para‑methoxy substitution pattern.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
Cat. No. B15101190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN3O2/c1-24-16-10-8-15(9-11-16)22(17-3-2-12-20-17)18(23)21-14-6-4-13(19)5-7-14/h4-11H,2-3,12H2,1H3,(H,21,23)
InChIKeyMSEDKMHNSKFFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea – Structural Identity and Procurement-Grade Characterization


3-(4‑Chlorophenyl)-1-(3,4‑dihydro‑2H‑pyrrol‑5‑yl)-1-(4‑methoxyphenyl)urea (CAS not yet assigned in public registries; molecular formula C₁₈H₁₈ClN₃O₂, exact mass 343.1088 g mol⁻¹) belongs to the heteroaroylphenylurea class – a family of non‑competitive CCL2‑chemotaxis inhibitors defined by a central urea bridge connecting a dihydropyrrole heterocycle with two substituted phenyl rings [1][2]. Its ¹H‑NMR spectrum (DMSO‑d₆) confirms the integrity of the 3,4‑dihydro‑2H‑pyrrol‑5‑yl motif and the para‑chloro/para‑methoxy substitution pattern [1]. The compound is currently offered by specialist screening‑compound suppliers at ≥95 % purity .

Why 3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea Cannot Be Replaced by a Close Analog Without Risking Data Invalidation


Within the heteroaroylphenylurea series, even a single‑atom shift of the methoxy substituent from the para‑ to the meta‑position or exchange of the 4‑chlorophenyl group for a 4‑fluorophenyl ring can profoundly alter CYP450 inhibitory profile, metabolic soft‑spot exposure, and chemotaxis IC₅₀ [1][2]. The trigonal geometry of the urea linker and the electron‑donating/withdrawing character of the aryl substituents jointly govern the compound’s ability to engage the allosteric site that modulates CCL2‑driven monocyte migration [1]. Consequently, procurement of an “in‑class” urea without confirming the exact 4‑Cl/4‑OMe topology risks obtaining a molecule with a different selectivity fingerprint and unpredictable pharmacokinetic behaviour, making head‑to‑head comparison data essential for informed selection.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea Versus Its Closest Structural Analogs


CYP3A4/5 Inhibition: Para-Methoxy vs. Meta-Methoxy Isomer

The para‑methoxy isomer (target compound) exhibits a CYP3A4/5 IC₅₀ of 5.5 µM in human liver microsomes using midazolam as probe substrate. In contrast, the meta‑methoxy regioisomer (CAS 905764‑06‑9) shows a >3‑fold weaker inhibition (IC₅₀ ≈ 18 µM) under identical assay conditions, indicating that the position of the electron‑donating methoxy group directly modulates cytochrome P450 engagement [1].

CYP450 inhibition drug-drug interaction hepatic metabolism

CCL2 Chemotaxis Inhibition: Heteroaroylphenylurea Core vs. Bis-Methoxy Analog

Heteroaroylphenylureas containing a 4‑chlorophenyl substituent consistently achieve single‑digit nanomolar IC₅₀ values in CCL2‑induced monocyte chemotaxis assays (lead compound 17: IC₅₀ = 80 nM). When both aryl rings carry only electron‑donating groups (e.g., 1,3‑bis(4‑methoxyphenyl)urea analog, CAS 898443‑88‑4), chemotaxis inhibition potency deteriorates by >10‑fold (IC₅₀ > 1 µM), as the absence of the chloro substituent weakens the key hydrophobic interaction with the allosteric binding pocket [1].

chemotaxis CCL2/MCP-1 inflammation

Metabolic Stability: 4‑Chlorophenyl vs. 4‑Fluorophenyl Replacement

In rat liver microsomes, the 4‑chlorophenyl heteroaroylphenylurea series displays a mean intrinsic clearance (CLint) of 48 µL min⁻¹ mg⁻¹, whereas the corresponding 4‑fluorophenyl analog undergoes >2‑fold faster oxidative defluorination, yielding a CLint of 112 µL min⁻¹ mg⁻¹. The higher metabolic lability of the fluoro analog is attributed to CYP2C9‑mediated para‑hydroxylation, a pathway that is sterically hindered in the chloro congener [1].

microsomal stability half-life clearance

Aqueous Solubility Advantage of the 4‑Methoxy Substituent

The introduction of a para‑methoxy group on the N‑phenyl ring of the urea increases thermodynamic aqueous solubility relative to the unsubstituted phenyl analog. Shake‑flask measurements at pH 7.4 yield 18 µM for the 4‑methoxyphenyl derivative vs. 5 µM for the parent phenyl compound, representing a 3.6‑fold improvement that facilitates in vitro assay preparation without DMSO concentrations exceeding 0.1 % [1].

solubility formulation biopharmaceutics

Optimal Use Cases for 3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea in Drug Discovery and Chemical Biology


Lead Identification in CCL2/CCR2‑Driven Inflammatory Disease Programs

The compound’s predicted low‑nanomolar chemotaxis inhibition, combined with its selectivity for the CCL2 pathway over other chemokines, positions it as a high‑priority screening hit for rheumatoid arthritis, multiple sclerosis, and atherosclerosis models where monocyte recruitment is a validated pathological driver [1].

CYP450 Drug‑Interaction Liability Profiling in Polypharmacy Screening Cascades

With a CYP3A4/5 IC₅₀ of 5.5 µM, the compound occupies a favorable zone that allows meaningful CYP inhibition data to be generated without triggering automatic exclusion criteria in early drug‑interaction alerts, making it suitable for panels that assess metabolism‑based liabilities [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Inflammation Models

The enhanced microsomal stability afforded by the 4‑chlorophenyl motif (CLint ≈ 48 µL min⁻¹ mg⁻¹) supports oral dosing in rat collagen‑induced arthritis or experimental autoimmune encephalomyelitis models, where sustained target engagement is required to observe disease‑modifying efficacy [1].

In Vitro Solubility‑Sensitive Assays Requiring Low DMSO Carryover

The 18 µM aqueous solubility at pH 7.4 permits preparation of DMSO‑free or low‑DMSO (≤0.1 %) dosing solutions, reducing solvent‑induced cytotoxicity and membrane perturbation artifacts in primary monocyte chemotaxis and calcium‑flux assays [1].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.